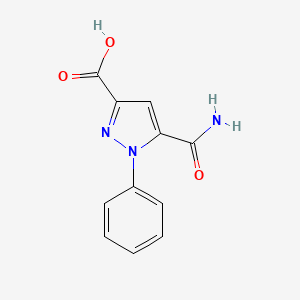

5-carbamoyl-1-phenyl-1H-pyrazole-3-carboxylic acid

Vue d'ensemble

Description

5-carbamoyl-1-phenyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with a molecular formula of C11H9N3O3 It is characterized by the presence of a pyrazole ring substituted with a phenyl group, a carbamoyl group, and a carboxylic acid group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-carbamoyl-1-phenyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The reaction conditions often include refluxing in ethanol or another suitable solvent, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

5-carbamoyl-1-phenyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamoyl group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution and organolithium or Grignard reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 5-carbamoyl-1-phenyl-1H-pyrazole-3-carboxylic acid is . The compound features a pyrazole ring, which is known for its diverse biological activities. The structural representation includes:

- Core Structure : Pyrazole ring with carboxylic acid and carbamoyl substituents.

Medicinal Chemistry

This compound has been identified as a valuable building block in the synthesis of various pharmacologically active compounds. It serves as a precursor for derivatives that exhibit:

- FXIa Inhibition : Research indicates that derivatives of this compound can act as inhibitors of Factor XIa (FXIa), an enzyme involved in the coagulation cascade. For instance, modifications to the compound have led to the development of potent FXIa inhibitors with Ki values in the nanomolar range, demonstrating significant anticoagulant properties .

Fragment-Based Drug Design

The compound has been utilized in fragment-based lead generation strategies. By modifying the core structure, researchers have synthesized a series of derivatives that exhibit enhanced binding affinity and selectivity towards specific targets. This approach allows for the optimization of lead compounds in drug discovery processes .

Data Table: Summary of Biological Activities

Case Study 1: FXIa Inhibition

A study focused on synthesizing various derivatives from this compound demonstrated that specific modifications significantly improved FXIa inhibitory potency. The binding interactions were characterized using molecular docking studies, revealing critical interactions with amino acids in the active site of FXIa, which are essential for inhibition .

Case Study 2: Development of Anticoagulants

Another research project utilized this compound to develop novel anticoagulants by modifying its structure to enhance solubility and bioavailability. The resulting compounds not only inhibited FXIa effectively but also showed favorable pharmacokinetic profiles in preliminary animal studies, indicating their potential for therapeutic use in preventing thromboembolic disorders .

Mécanisme D'action

The mechanism of action of 5-carbamoyl-1-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with similar structural features.

5-methyl-1H-pyrazole-3-carboxylic acid: A related compound with a methyl group instead of a carbamoyl group.

Uniqueness

5-carbamoyl-1-phenyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group, carbamoyl group, and carboxylic acid group makes it a versatile intermediate for various synthetic applications .

Activité Biologique

5-Carbamoyl-1-phenyl-1H-pyrazole-3-carboxylic acid, identified by its CAS number 1311315-98-6, has garnered attention for its significant biological activities, particularly as an inhibitor of Factor XIa (FXIa) in the coagulation cascade. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

The primary target of this compound is FXIa, an essential enzyme in the intrinsic pathway of coagulation. The compound interacts with FXIa through direct hydrogen bonding with specific residues such as Tyr58B and Thr35. This interaction inhibits the enzymatic activity of FXIa, leading to a decrease in thrombin generation and subsequent coagulation processes .

Anticoagulant Activity

Research indicates that this compound effectively inhibits FXIa with a reported Ki value of approximately 90.37 nM. This inhibition is crucial for developing new anticoagulant therapies aimed at preventing thromboembolic disorders without significantly increasing bleeding risk .

Antioxidant Properties

The compound has also been noted for its potential as an antioxidant. It can be incorporated into therapeutic strategies against oxidative stress-related diseases, reflecting its versatility beyond coagulation inhibition.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits dose-dependent inhibition of FXIa. At lower concentrations, it effectively reduces FXIa activity without causing significant adverse effects on cellular viability . The stability of the compound under various storage conditions further supports its potential for therapeutic use.

Animal Model Studies

Animal model studies have shown that administration of this compound leads to significant reductions in thrombus formation. For instance, in rabbit plasma assays, the compound maintained effective anticoagulant properties while demonstrating a favorable safety profile .

Comparative Analysis with Other Compounds

A comparative analysis with other pyrazole derivatives reveals that while many exhibit varying degrees of biological activity, this compound stands out due to its specific targeting of FXIa.

| Compound Name | Target Enzyme | Ki Value (nM) | Activity |

|---|---|---|---|

| This compound | FXIa | 90.37 | Anticoagulant |

| Compound A | FXIa | 150.00 | Moderate |

| Compound B | FXIa | 200.00 | Low |

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Investigating its effects on other biological pathways and potential applications in different disease models could lead to novel treatment strategies.

Propriétés

IUPAC Name |

5-carbamoyl-1-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3/c12-10(15)9-6-8(11(16)17)13-14(9)7-4-2-1-3-5-7/h1-6H,(H2,12,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USQBSCKYDNNCBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.